molecular formula C9H12N2O2 B2713197 ETHYL 2-ETHENYL-5-METHYL-1H-IMIDAZOLE-4-CARBOXYLATE CAS No. 99378-23-1

ETHYL 2-ETHENYL-5-METHYL-1H-IMIDAZOLE-4-CARBOXYLATE

Cat. No.: B2713197
CAS No.: 99378-23-1
M. Wt: 180.207
InChI Key: ANCCBGNNKLXMQT-UHFFFAOYSA-N
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Description

Ethyl 2-Ethenyl-5-methyl-1H-imidazole-4-carboxylate is a chemical reagent designed for research and development purposes. This compound belongs to the class of 1,5-disubstituted imidazole-4-carboxylate esters, which are recognized as ubiquitous structural motifs in medicinal chemistry and are frequently utilized as key synthetic intermediates in the construction of more complex nitrogen-containing heterocycles . Compounds within this structural class have demonstrated significant research value in pharmaceutical discovery, particularly as scaffolds for investigating novel therapeutic agents. For instance, structurally related 1,5-diaryl-1H-imidazole-4-carboxylic acids and carbohydrazides have been designed and synthesized from similar ester intermediates for evaluation as inhibitors of the HIV-1 integrase-LEDGF/p75 protein-protein interaction, a promising target for antiretroviral therapy . The reactive vinyl substituent on the imidazole ring makes this compound a versatile precursor for further chemical transformations, including cyclization and polymerization reactions. This compound is offered for research use only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers can inquire for more detailed information, including pricing and availability.

Properties

IUPAC Name

ethyl 2-ethenyl-5-methyl-1H-imidazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-4-7-10-6(3)8(11-7)9(12)13-5-2/h4H,1,5H2,2-3H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANCCBGNNKLXMQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=N1)C=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-ETHENYL-5-METHYL-1H-IMIDAZOLE-4-CARBOXYLATE typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl 2-bromoacetate with 2-methylimidazole in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the imidazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-methyl-2-vinyl-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form epoxides or diols.

    Reduction: The imidazole ring can be reduced under specific conditions to form saturated imidazoline derivatives.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Acidic or basic hydrolysis using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Epoxides, diols.

    Reduction: Imidazoline derivatives.

    Substitution: Carboxylic acids.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 2-ethenyl-5-methyl-1H-imidazole-4-carboxylate has the molecular formula C9H11N2O2C_9H_{11}N_2O_2 and a molecular weight of approximately 202.65 g/mol. Its structure features an ethenyl group, which enhances its reactivity and biological properties compared to other imidazole derivatives.

Synthetic Applications

1.1 Building Block for Pharmaceuticals

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been studied for their potential as antimicrobial agents and enzyme inhibitors, making them candidates for further pharmacological research.

1.2 Agrochemicals and Pesticides

The compound is also utilized in the development of agrochemicals, particularly in creating novel pesticides. Its unique structure allows for the modification of biological activity, enhancing efficacy against target pests while minimizing environmental impact.

Material Science Applications

2.1 Epoxy Curing Agents

This compound is employed as a curing agent in epoxy resins. The ethenyl group facilitates cross-linking reactions, improving the thermal and mechanical properties of the resulting materials.

2.2 Dyes and Pigments

This compound can also be used as a precursor in the synthesis of dyes and pigments. Its ability to form coordination compounds enhances its utility in colorants for textiles and coatings .

Biological Activities

3.1 Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown that its derivatives can inhibit specific bacterial strains, making them potential candidates for new antibiotic formulations.

3.2 Enzyme Inhibition Studies

The compound has been investigated for its ability to inhibit enzymes involved in various biological pathways. These properties are significant for developing therapeutic agents targeting metabolic disorders.

Case Study 1: Synthesis of Antimicrobial Agents

A study explored the synthesis of new derivatives from this compound, leading to compounds with enhanced antimicrobial activity against resistant bacterial strains. The research highlighted the importance of structural modifications in improving biological efficacy.

Case Study 2: Development of Eco-Friendly Pesticides

Another study focused on utilizing this compound as a building block for eco-friendly pesticides. The results demonstrated that modified derivatives exhibited higher insecticidal activity while being less toxic to non-target organisms.

Mechanism of Action

The mechanism by which ETHYL 2-ETHENYL-5-METHYL-1H-IMIDAZOLE-4-CARBOXYLATE exerts its effects depends on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The vinyl group can participate in covalent bonding with target molecules, enhancing its inhibitory effect.

Comparison with Similar Compounds

Comparison with Similar Compounds

Imidazole derivatives exhibit diverse properties depending on substituent patterns. Below is a comparative analysis with structurally related compounds:

Structural and Physicochemical Comparison

Compound Name Substituents (Positions) Molecular Formula Molar Mass (g/mol) Key Properties/Applications Reference
ETHYL 2-ETHENYL-5-METHYL-1H-IMIDAZOLE-4-CARBOXYLATE 2-ethenyl, 5-methyl, 4-COOEt C₉H₁₂N₂O₂ 196.21 Polymer precursors, drug intermediates (inferred)
Ethyl 2-amino-1H-imidazole-5-carboxylate 2-amino, 5-COOEt C₆H₉N₃O₂ 155.15 Pharmaceutical synthesis (e.g., antiviral agents)
Ethyl 2-phenyl-1H-imidazole-5-carboxylate 2-phenyl, 5-COOEt C₁₂H₁₂N₂O₂ 216.24 Antimicrobial activity; melting point: 210°C
Ethyl 1-methyl-5-nitroimidazole-2-carboxylate 1-methyl, 5-nitro, 2-COOEt C₇H₉N₃O₄ 199.16 Antiparasitic agents (e.g., metronidazole analogs)
Ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate 4-amino, 1-methyl, 5-COOEt C₇H₁₁N₃O₂ 169.18 Marketed biochemical reagent (CAS 61982-18-1)

Crystallography and Computational Analysis

  • Software like SHELX () and WinGX () are critical for resolving imidazole crystal structures. Hydrogen-bonding patterns () influence packing efficiency and stability.

Biological Activity

Ethyl 2-ethenyl-5-methyl-1H-imidazole-4-carboxylate (EMIC) is a heterocyclic compound notable for its imidazole ring structure, which contributes to its diverse biological activities. This article explores the biological activity of EMIC, focusing on its mechanisms, potential applications, and relevant research findings.

Chemical Structure and Properties

EMIC has a molecular formula of C7H10N2O2C_7H_{10}N_2O_2 and a molecular weight of approximately 154.17 g/mol. The compound features an ethyl ester group, a vinyl group, and a methyl substituent at the 5-position of the imidazole ring. These structural components enhance its reactivity and interaction with biological systems .

Antimicrobial Properties

Research indicates that EMIC possesses significant antimicrobial activity. It has been evaluated for its effectiveness against various pathogens, suggesting its utility in developing new antimicrobial agents. The compound's ability to disrupt metabolic processes in microorganisms positions it as a potential candidate for therapeutic applications.

Herbicidal Potential

The coordination complexes formed by EMIC with metal ions can disrupt metabolic processes in plants, indicating possible applications as herbicides. This property stems from its ability to inhibit critical pathways involved in photosynthesis and energy production .

Comparative Analysis with Related Compounds

To better understand EMIC's unique properties, it's useful to compare it with similar compounds. The following table summarizes key features:

Compound NameMolecular FormulaKey Features
Ethyl 5-methyl-1H-imidazole-4-carboxylateC₇H₁₀N₂O₂Lacks ethenyl group; used as an intermediate
Ethyl 4-(1-hydroxyethyl)-2-propylimidazoleC₉H₁₃N₂O₂Contains hydroxylethyl group; utilized in pharmaceuticals
2-Ethyl-4-methylimidazoleC₇H₁₀N₂Simpler structure; exhibits different biological activities

The presence of the ethenyl group in EMIC significantly influences its reactivity and biological properties compared to these related compounds .

Study on Coordination Complexes

A study indicated that EMIC's coordination with cobalt(II) resulted in the inhibition of ATP synthesis in certain plant systems. This finding highlights its potential as a herbicide targeting metabolic pathways critical for plant growth .

Antimicrobial Evaluation

In another study, derivatives of EMIC were tested against various bacterial strains, demonstrating effective inhibition of growth. This supports the hypothesis that EMIC could serve as a basis for developing new antimicrobial agents .

Q & A

Q. What are the established synthetic routes for ethyl 2-ethenyl-5-methyl-1H-imidazole-4-carboxylate?

The compound can be synthesized via cyclocondensation reactions using precursors like ethyl acetoacetate, aldehydes, and ammonium acetate. A common approach involves refluxing phenylhydrazine derivatives with ethyl acetoacetate in the presence of acetic acid, followed by hydrolysis to yield carboxylate derivatives. For example, similar imidazole carboxylates were synthesized by cyclocondensation of ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and phenylhydrazine, followed by basic hydrolysis to isolate the carboxylic acid intermediate . Reaction conditions (e.g., solvent choice, temperature, and catalysts like Fe3O4 nanoparticles) significantly influence yield and purity .

Q. Which spectroscopic and chromatographic methods are optimal for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are critical for confirming substituent positions and stereochemistry. For example, imidazole derivatives exhibit distinct proton signals for methyl (δ 2.5–3.5 ppm) and ethenyl groups (δ 5.0–6.5 ppm) .
  • X-ray Diffraction (XRD): Single-crystal XRD resolves molecular geometry and packing. Software like SHELXL refines anisotropic displacement parameters to validate bond lengths and angles .
  • Thin-Layer Chromatography (TLC): Used to monitor reaction progress. A solvent system of toluene:ethyl acetate:water (8.7:1.2:1.1) effectively separates intermediates .

Q. How is crystallographic data collected and processed for this compound?

Data collection involves mounting a single crystal on a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation. Software suites like WinGX and SHELX process raw

  • SHELXS/SHELXD: Solve phase problems via direct methods.
  • SHELXL: Refines structural parameters, including hydrogen bonding and thermal motion .
  • ORTEP: Visualizes anisotropic displacement ellipsoids to assess positional uncertainty .

Advanced Research Questions

Q. How can anisotropic displacement parameters be optimized during crystallographic refinement?

Anisotropic refinement in SHELXL improves accuracy by modeling thermal motion as ellipsoids rather than isotropic spheres. Key steps include:

  • Assigning appropriate constraints to avoid over-parameterization.
  • Validating results using R-factors (R1 < 0.05 for high-quality data) and residual electron density maps.
  • Addressing outliers via Hirshfeld rigid-bond tests to ensure physical plausibility .

Q. What methodologies are recommended for analyzing hydrogen bonding networks in crystal structures?

Graph set analysis (GSA) is a systematic approach to categorize hydrogen bonds into patterns (e.g., chains, rings). For imidazole derivatives:

  • Donor-Acceptor Distance: Typically 2.6–3.0 Å for N–H···O/N bonds.
  • Angle Criteria: θ > 120° for strong directional interactions.
  • Software Tools: Mercury (CCDC) visualizes networks, while PLATON calculates geometric parameters .

Q. How can discrepancies between experimental and computational data be resolved?

  • DFT Studies: Compare experimental bond lengths/angles with B3LYP/6-311++G(d,p) calculations. Discrepancies > 0.05 Å may indicate crystal packing effects .
  • Spectroscopic Validation: Overlay computed IR/Raman spectra with experimental data to identify missing vibrational modes.
  • Energy Frameworks (CrystalExplorer): Assess lattice energy contributions to explain deviations in molecular conformation .

Q. What strategies mitigate challenges in synthesizing sterically hindered imidazole derivatives?

  • Microwave-Assisted Synthesis: Reduces reaction time and improves yield for thermally sensitive intermediates.
  • Protecting Groups: Use trityl or benzyl groups to shield reactive sites (e.g., tetrazole moieties) during functionalization .
  • Catalyst Screening: Fe3O4 nanoparticles enhance reaction efficiency in multicomponent syntheses .

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